
Dexmethylphenidate hydrochloride
Overview
Description
Dexmethylphenidate hydrochloride (d-MPH) is the pharmacologically active d-enantiomer of racemic methylphenidate (d,l-MPH), a central nervous system (CNS) stimulant used primarily to treat attention-deficit/hyperactivity disorder (ADHD) . Unlike the racemic mixture, which contains both d- and l-threo enantiomers, d-MPH selectively inhibits the reuptake of dopamine and norepinephrine in presynaptic neurons, enhancing extraneuronal monoamine availability . This enantiomer accounts for the majority of racemic methylphenidate’s therapeutic effects, as the l-isomer exhibits negligible CNS activity .
Approved by the FDA in 2001, d-MPH is available in immediate-release (IR) and extended-release (ER) formulations. The ER formulation produces a bimodal plasma concentration profile, with two distinct peaks (~1.5 and ~6.5 hours post-dose), enabling sustained symptom control . Clinical studies demonstrate its efficacy in improving attention, reducing impulsivity, and maintaining behavioral stability in children and adults with ADHD .
Preparation Methods
Historical Evolution of Synthetic Strategies
The synthesis of dexmethylphenidate hydrochloride originated with racemic resolution techniques. Early methods, such as those described in U.S. Pat. No. 2,838,519, relied on resolving erythro-α-phenyl-2-piperidineacetamide using (R)-(−)-binaphthyl-2,2′-diyl hydrogen phosphate . These processes suffered from low yields (30–40%) and required multiple recrystallizations to achieve 90–95% enantiomeric excess (ee). Panizzon’s 1944 work utilized sodium amide-mediated nucleophilic substitution of 2-chloropyridine with phenylacetonitrile, followed by hydrogenation over PtO₂, but introduced regioisomeric impurities that complicated isolation .
A pivotal shift occurred with Corey’s 1965 β-lactam intermediate strategy, which enabled stereoselective formation of the piperidine ring via cyclization of 1-(phenylglyoxylyl)piperidine arenesulfonylhydrazone . However, this approach required harsh alkaline conditions and produced threo-erythro mixtures, necessitating additional chromatographic separations.
Contemporary Synthetic Routes
Eight-Step Synthesis from 2-Benzoylpyridine
A 2017 breakthrough detailed an eight-step route starting from 2-benzoylpyridine, achieving all four stereoisomers with >99% ee . Key steps include:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine.
-
Chiral Separation : Diastereomeric salts formed with (S)-1-phenylethylamine enable isolation of (R,R)-N-Boc-ritalinic acid.
-
Wittig Reaction : Olefination with methyl triphenylphosphonium bromide introduces the methyl ester group.
-
Final Esterification : Treatment with HCl/MeOH yields this compound.
This method achieves an overall yield of 22–25% and eliminates costly chiral catalysts by leveraging crystallographic resolution .
Patent-Based Process via N-Protected Intermediates
The 2004 patent (U.S. 20040180928) outlines a scalable route using tert-butoxycarbonyl (Boc)-protected threo-ritalinic acid :
-
Resolution : (S)-1-Phenylethylamine selectively precipitates (R,R)-N-Boc-ritalinic acid as a diastereomeric salt (98% ee).
-
Deprotection : Trifluoroacetic acid cleaves the Boc group, followed by methyl esterification with thionyl chloride.
-
Crystallization : Final HCl salt formation in ethanol/water affords 99.5% ee material.
This method’s throughput (68% yield over three steps) and minimal chromatography make it industrially viable .
Enantioselective Synthesis Using Di-para-Toluyl-D-Tartaric Acid
A solvent- and temperature-optimized resolution employs (+)-di-para-toluyl-D-tartaric acid (DPTTA) to separate enantiomers :
-
Esterification : Ritalinic acid reacts with SOCl₂/MeOH at 0–5°C for 15 hours (95% yield).
-
Resolution : DPTTA (1.1 equiv) in methanol at 40–45°C precipitates the (R,R)-enantiomer salt (32% yield, 99.5% ee).
-
Recycling : DPTTA is recovered via basification and acidification, reducing costs by 40% .
Comparative Analysis of Methodologies
Table 1: Key Parameters of this compound Synthesis Methods
The patent process excels in yield and scalability, while the DPTTA method balances cost and purity. Temperature control during resolution (40–45°C initial, 0–5°C precipitation) is critical for avoiding premature crystallization .
Industrial-Scale Production Considerations
Modern plants prioritize:
-
Solvent Recovery : Methanol and dichloromethane are distilled and reused, cutting raw material costs by 30% .
-
Catalyst Recycling : Pd/C from hydrogenation steps is reactivated via nitric acid treatment, maintaining >90% activity over five cycles .
-
Waste Reduction : Aqueous ammonia replaces NaOH in workups, minimizing emulsion formation and improving extraction efficiency .
Table 2: Temperature Optimization in DPTTA Resolution
Step | Temperature (°C) | Yield Improvement (%) |
---|---|---|
DPTTA Addition | 40–45 | +15 |
Crystallization | 0–5 | +20 |
Filtration | 25–28 | +10 |
Quality Control and Optical Purity Assurance
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) remains the gold standard for ee determination . X-ray crystallography of intermediates, such as (R,R)-N-Boc-ritalinic acid, confirms absolute configurations (C2–C3 bond length: 1.54 Å, dihedral angle: 68°) . Process analytical technology (PAT) monitors reaction progression via in-line FTIR, ensuring <0.5% erythro isomers in final batches .
Chemical Reactions Analysis
Types of Reactions
Dexmethylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Medical Uses
Primary Indication: ADHD Treatment
- Dexmethylphenidate is primarily indicated for the treatment of ADHD in children, adolescents, and adults. Clinical trials have demonstrated its efficacy in improving attention span, reducing hyperactivity, and enhancing overall behavioral control .
Efficacy Studies
- A double-blind, placebo-controlled study involving 97 pediatric patients showed statistically significant improvements in ADHD symptoms when treated with dexmethylphenidate XR compared to placebo. The study utilized the Conners ADHD/DSM-IV Scales for assessment .
- Another study indicated that dexmethylphenidate XR provided rapid and significant improvement in attention within 0.5 hours post-dose and maintained efficacy throughout an 8-hour period .
Pharmacokinetics
Absorption and Distribution
- Dexmethylphenidate is rapidly absorbed, with peak plasma concentrations typically occurring 1 to 1.5 hours post-dose. The pharmacokinetic profile shows no significant accumulation in children after multiple dosing regimens .
Parameter | Single Dose (10 mg) | Multiple Dosing (10 mg BID) |
---|---|---|
Cmax (ng/mL) | 21.4 ± 6.5 | 25.1 ± 10.1 |
Time to Cmax (hours) | 1 - 1.5 | 1 - 1.5 |
Safety Profile
Adverse Effects
- Common adverse effects reported include abdominal pain, headache, and decreased appetite. In clinical trials, these effects were generally mild and comparable to those experienced with placebo treatments .
Long-Term Safety
- Long-term studies have not shown significant carcinogenicity or severe adverse events associated with dexmethylphenidate use; however, ongoing monitoring of patients is recommended to identify any late-emerging side effects .
Case Studies
Case Study: Efficacy in Adults
A multicenter trial involving adults aged 18-60 years demonstrated that dexmethylphenidate XR significantly improved ADHD symptoms compared to placebo over a five-week period. Participants receiving doses of 20 mg to 40 mg daily showed marked improvements on the ADHD Rating Scale-IV without a corresponding increase in adverse effects .
Case Study: Pediatric Population
In a randomized controlled trial with children aged 6-12 years, dexmethylphenidate XR was found to be more effective than traditional methylphenidate formulations. The study highlighted improvements across various metrics including attention span and task completion rates .
Mechanism of Action
Dexmethylphenidate hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine in the synapses, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the brain, which helps improve attention and reduce hyperactivity and impulsivity in individuals with ADHD .
Comparison with Similar Compounds
Pharmacological and Pharmacokinetic Differences
Racemic Methylphenidate (d,l-MPH)
- Enantiomeric Composition: d,l-MPH contains a 1:1 ratio of d- and l-threo enantiomers. The l-isomer contributes minimally to therapeutic effects but may increase peripheral side effects (e.g., tachycardia) due to non-specific adrenergic activity .
- Dose Equivalence : d-MPH requires approximately half the dose of racemic methylphenidate for equivalent efficacy (e.g., 10 mg d-MPH ≈ 20 mg d,l-MPH) .
- Pharmacokinetics :
- Bioavailability: Absolute bioavailability of d-MPH is 22–25%, similar to d,l-MPH, but with reduced interpatient variability due to enantiomeric purity .
- Plasma Concentration: ER d-MPH achieves comparable AUC(0–inf) to twice-daily d,l-MPH IR, with fewer peak-trough fluctuations (Cmax2/Cmin ratio: 1.5 vs. 2.1) .
Amphetamine-Based Stimulants (e.g., Lisdexamfetamine)
- Mechanism: Amphetamines directly release monoamines and inhibit reuptake, whereas d-MPH solely blocks reuptake .
- Duration : Lisdexamfetamine provides 12-hour coverage, while ER d-MPH lasts 8–10 hours .
- Side Effects : d-MPH has a lower risk of appetite suppression and insomnia compared to amphetamines .
Head-to-Head Trials
A double-blind, placebo-controlled study compared d-MPH (18.25 mg/day) and d,l-MPH (32.14 mg/day) in 132 children with ADHD. Key findings:
- Efficacy : Both drugs significantly improved Teacher SNAP scores versus placebo (p = 0.0004 for d-MPH; p = 0.0042 for d,l-MPH) .
- Duration: d-MPH showed superior late-afternoon efficacy (6:00 p.m. Math Test scores: p = 0.0236), suggesting prolonged activity .
- Safety : Discontinuation rates due to adverse events (AEs) were similar (0% for d-MPH vs. 4.3% for d,l-MPH) .
Meta-Analysis Insights
- Tolerability : ER d-MPH exhibits fewer AEs (e.g., headache, insomnia) than racemic ER formulations, likely due to the absence of the l-isomer .
Formulation and Bioavailability
Parameter | d-MPH ER | d,l-MPH ER |
---|---|---|
Peak Times (tmax) | 1.5 h, 6.5 h | 2 h, 8 h |
Cmax Ratio | 0.86 vs. IR d-MPH | 1.1 vs. IR d,l-MPH |
AUC(0–inf) | 1.02 vs. IR d-MPH | 0.98 vs. IR d,l-MPH |
Dosing Frequency | Once daily | Once daily |
Data derived from pharmacokinetic studies .
Biological Activity
Dexmethylphenidate hydrochloride, commonly known by its brand name Focalin, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As the d-enantiomer of methylphenidate, dexmethylphenidate exhibits distinct pharmacological properties that enhance its effectiveness and safety profile. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Dexmethylphenidate functions by inhibiting the reuptake of two key neurotransmitters: dopamine and norepinephrine . This inhibition occurs at the presynaptic neuron level, leading to increased concentrations of these monoamines in the synaptic cleft. The primary mechanisms include:
- Dopamine Transporter Inhibition : Dexmethylphenidate selectively binds to and inhibits the dopamine transporter (DAT), thereby increasing dopamine levels in areas of the brain associated with attention and impulse control .
- Norepinephrine Transporter Inhibition : It also inhibits the norepinephrine transporter (NET), enhancing norepinephrine availability, which is crucial for arousal and attention .
Pharmacokinetics
The pharmacokinetic profile of dexmethylphenidate is characterized by its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Absorption | 90% absorbed; bioavailability ~23% |
Peak Concentration | 1-1.5 hours post-administration |
Volume of Distribution | 2.65 L/kg |
Protein Binding | 12-16% |
Metabolism | Primarily to d-ritalinic acid (inactive) |
Elimination Half-Life | ~2.2 hours |
Dexmethylphenidate exhibits a bimodal plasma concentration-time profile, with variations depending on food intake .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of dexmethylphenidate in improving ADHD symptoms. A notable randomized controlled trial evaluated its effects on individuals with traumatic brain injury (TBI). The study found significant improvements in processing speed and attention among participants treated with dexmethylphenidate compared to a placebo group. Key findings included:
- Improvement in cognitive tasks such as the Simple Selective Attention Task (Cohen's d = 0.59) and Four Choice Reaction Time Task conditions (Cohen's d values ranging from 0.51 to 0.59) .
- Enhanced information processing speed was particularly noted in patients with more severe injuries .
Safety Profile
While dexmethylphenidate is generally well-tolerated, it is associated with several adverse effects. The following table summarizes common side effects observed in clinical trials:
Adverse Event | Incidence Rate (%) |
---|---|
Insomnia | 10-20 |
Decreased appetite | 15-30 |
Headache | 5-15 |
Anxiety | 5-10 |
Serious adverse events | ~1 |
Serious adverse events include cardiovascular complications and psychotic disorders, though these are relatively rare . The overall risk of non-serious adverse events is higher, with approximately 7.3% of patients withdrawing due to such events .
Case Studies
Several case studies further illustrate the therapeutic benefits and safety considerations associated with dexmethylphenidate:
Q & A
Basic Research Questions
Q. How can researchers ensure enantiomeric purity during the synthesis of dexmethylphenidate hydrochloride?
- Methodological Answer : Use diastereoselective hydrogenation with chiral catalysts like Ru-BINAP complexes to selectively produce the (R,R)-enantiomer. Validate purity via chiral chromatography (e.g., Chiralcel OD-H column) and compare optical rotation values against reference standards. Key parameters include reaction temperature (20–25°C) and solvent polarity adjustments to minimize racemization .
Q. What experimental approaches are used to assess the pharmacokinetics of this compound in preclinical models?
- Methodological Answer : Conduct crossover studies in animal models (e.g., rats) using LC-MS/MS for plasma analysis. Measure parameters such as Cmax, Tmax, and AUC. Administer doses in a fasted state to avoid food interactions, and use saline as a control. Include washout periods (≥48 hours) to mitigate carryover effects .
Q. How can the pharmacological mechanism of this compound be systematically evaluated?
- Methodological Answer : Perform receptor binding assays (e.g., dopamine/norepinephrine transporters) using radiolabeled ligands. Combine in vivo microdialysis in rodent prefrontal cortex to quantify extracellular neurotransmitter levels (dopamine, norepinephrine) post-administration. Validate findings with knockout models or selective antagonists .
Q. What analytical methods are recommended for quantifying this compound in formulation stability studies?
- Methodological Answer : Use reversed-phase HPLC with a C18 column, mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile:water = 40:60), and UV detection at 220 nm. Validate method specificity using forced degradation (acid/base/oxidative stress) and correlate with LogP (3.216) and PSA (38.33 Ų) for retention time optimization .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters:
Factor | Range | Optimal Value |
---|---|---|
Catalyst loading | 0.5–2.0 mol% | 1.2 mol% Ru-BINAP |
Hydrogen pressure | 10–50 bar | 30 bar |
Reaction time | 12–24 hrs | 18 hrs |
Monitor intermediates via FT-IR and GC-MS. Use recrystallization (ethanol/water) to isolate high-purity product (>99.5% enantiomeric excess) . |
Q. What strategies resolve contradictions in clinical trial data on this compound’s adverse effect profiles?
- Methodological Answer : Conduct meta-analyses stratified by study design (e.g., fixed vs. flexible dosing). Adjust for covariates like age, comorbidities, and concomitant medications using multivariate regression. Validate findings via post-hoc subgroup analyses of trials (e.g., NCT identifiers from ClinicalTrials.gov ) .
Q. How can extended-release formulations of this compound be designed to achieve bimodal pharmacokinetic profiles?
- Methodological Answer : Develop dual-layer beads:
- Immediate-release layer : 50% dose with hydroxypropyl cellulose (dissolution in <30 mins).
- Delayed-release layer : 50% dose with Eudragit L30D-55 (dissolution at pH ≥ 5.5).
Validate using USP Apparatus II (50 rpm, 37°C) in simulated gastric/intestinal fluids. Ensure AUC equivalence to immediate-release formulations .
Q. What methodologies elucidate enantiomer-specific neurobehavioral effects of this compound?
- Methodological Answer : Compare (R,R)- and (S,S)-enantiomers in rodent models (e.g., open-field test, Morris water maze) using intraperitoneal administration. Quantify locomotor activity and cognitive performance. Pair with PET imaging to assess dopamine transporter occupancy differences .
Q. How can long-term safety studies address cardiovascular risks associated with this compound?
- Methodological Answer : Implement longitudinal cohort studies with ECG monitoring (QT interval, heart rate variability). Collect plasma samples for troponin I and BNP assays. Use propensity score matching to control for confounding variables (e.g., hypertension, stimulant history) .
Q. Data Contradiction Analysis Framework
For conflicting results (e.g., variable adverse reaction rates in clinical trials):
Systematic Review : Aggregate data from FDA Orange Book entries, ClinicalTrials.gov , and peer-reviewed studies.
Sensitivity Analysis : Exclude outliers or studies with high risk of bias (e.g., unblinded designs).
Mechanistic Modeling : Link pharmacokinetic variability (CYP2D6 polymorphisms) to efficacy/safety endpoints via population PK/PD models .
Properties
CAS No. |
23655-65-4 |
---|---|
Molecular Formula |
C14H19NO2.ClH C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H |
InChI Key |
JUMYIBMBTDDLNG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
melting_point |
435 to 439 °F (NTP, 1992) |
Key on ui other cas no. |
23655-65-4 |
physical_description |
Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) |
Related CAS |
113-45-1 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyms |
Dexmethylphenidate Dexmethylphenidate Hydrochloride Focalin Focalin XR Hydrochloride, Dexmethylphenidate XR, Focalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.